![molecular formula C6H10ClF3N2 B12313025 [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride is a chemical compound with the molecular formula C6H9F3N2.ClH and a molecular weight of 202.61 g/mol . This compound is known for its unique bicyclic structure and the presence of a trifluoromethyl group, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride typically involves the reaction of a bicyclo[1.1.1]pentane derivative with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .
化学反应分析
Types of Reactions
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Chemistry
In chemistry, [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and compounds .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. Its hydrazine moiety also makes it useful for developing new biochemical probes and reagents .
Medicine
In medicine, [3-(Trifluoromethyl)bicyclo[11Its unique structure may impart desirable pharmacokinetic properties, making it a candidate for further investigation .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. Its trifluoromethyl group is particularly valuable in materials science .
作用机制
The mechanism of action of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]amine hydrochloride: Similar structure but with an amine group instead of hydrazine.
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol: Similar structure but with a hydroxyl group instead of hydrazine.
Uniqueness
The uniqueness of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride lies in its combination of a bicyclic structure with a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
属性
分子式 |
C6H10ClF3N2 |
|---|---|
分子量 |
202.60 g/mol |
IUPAC 名称 |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H9F3N2.ClH/c7-6(8,9)4-1-5(2-4,3-4)11-10;/h11H,1-3,10H2;1H |
InChI 键 |
UAQJRRLPJIRIBX-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)NN)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
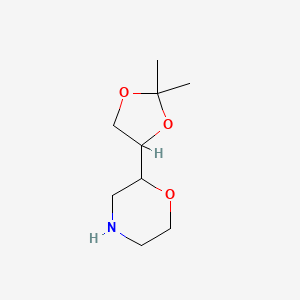
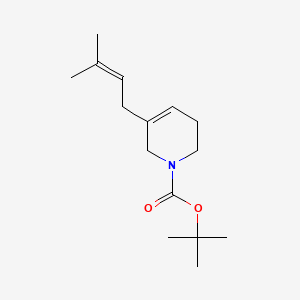
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)


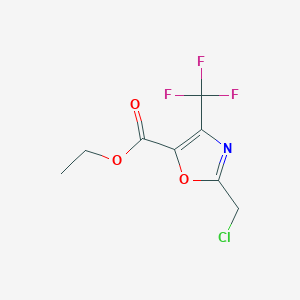
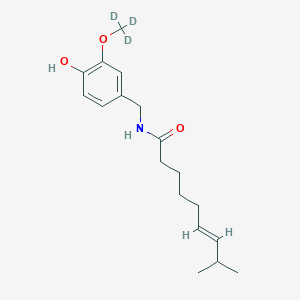
![1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12313007.png)
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
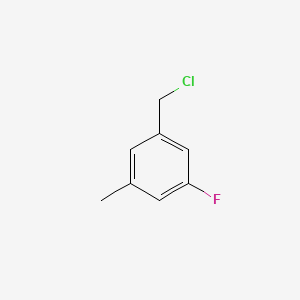

![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12313028.png)
